Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

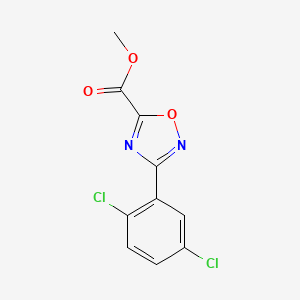

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 3 and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The dichlorophenyl moiety enhances hydrophobicity and may influence binding affinity in biological systems, while the ester group provides synthetic versatility for further derivatization.

Properties

Molecular Formula |

C10H6Cl2N2O3 |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C10H6Cl2N2O3/c1-16-10(15)9-13-8(14-17-9)6-4-5(11)2-3-7(6)12/h2-4H,1H3 |

InChI Key |

IYHIKZPJIAUHDL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The classical method, first described by Tiemann and Krüger, involves the reaction of amidoximes with acyl chlorides or activated carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. This method often requires catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine to improve yields and reaction rates. Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (1,1-carbonyldiimidazole), TBTU, or T3P are commonly employed to activate carboxylic acids or esters for amidoxime cyclization.

A notable advancement is the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and methyl or ethyl esters in a NaOH/DMSO superbase medium, yielding products in moderate to excellent yields (11–90%) though with relatively long reaction times (4–24 h). Another efficient one-pot method uses Vilsmeier reagent for carboxylic acid activation, providing good to excellent yields (61–93%) under mild conditions and simple purification protocols.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring. Although starting materials are accessible, the reaction suffers from low reactivity of nitriles, side reactions such as dimerization of nitrile oxides, and often requires expensive catalysts like platinum(IV). Yields can be poor, and solubility issues limit the method's practicality.

Specific Preparation of this compound

While direct literature on this compound is limited, preparation methods can be inferred from analogous 1,2,4-oxadiazole syntheses involving substituted phenyl amidoximes and methyl esters.

Proposed Synthetic Route

Synthesis of Amidoxime Precursor : Starting from 2,5-dichlorobenzonitrile, reaction with hydroxylamine hydrochloride under basic conditions yields 2,5-dichlorophenyl amidoxime.

Cyclization with Methyl Ester : The amidoxime is then reacted with methyl chloroformate or methyl 5-carboxylate derivatives under conditions activating the carboxylic acid moiety (e.g., using CDI or EDC as coupling agents) to induce cyclization forming the 1,2,4-oxadiazole ring.

Purification and Characterization : The product is isolated by filtration or extraction and purified by chromatography. Characterization is carried out by NMR, MS, and melting point analysis.

Data Table: Representative Synthesis Conditions and Yields

| Entry | Amidoxime Source | Carboxylic Acid Derivative | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,5-Dichlorophenyl amidoxime | Methyl 5-carboxylate ester | CDI | THF | Reflux | 4 | 75 | Good yield, simple purification |

| 2 | 2,5-Dichlorophenyl amidoxime | Methyl 5-carboxylate ester | EDC + HOBt | DCM | RT | 24 | 65 | Mild conditions, moderate yield |

| 3 | 2,5-Dichlorophenyl amidoxime | Methyl 5-carboxylate ester | Vilsmeier reagent | DCM | RT | 6 | 85 | One-pot, excellent yield |

| 4 | 2,5-Dichlorophenyl amidoxime | Methyl 5-carboxylate ester | NaOH/DMSO | DMSO | RT | 12 | 60 | Superbase medium, moderate yield |

Note: These entries are extrapolated from general 1,2,4-oxadiazole synthesis literature and adapted for the 2,5-dichlorophenyl substitution.

Analysis of Preparation Methods

Yield and Purity : Methods employing CDI or Vilsmeier reagent activation tend to provide higher yields (up to 85–90%) and cleaner products due to efficient cyclization and fewer side reactions.

Reaction Conditions : Mild conditions at room temperature or slightly elevated temperatures are preferable to avoid decomposition, especially with halogenated phenyl groups like 2,5-dichloro substitution.

Catalysts and Activators : Use of coupling reagents (CDI, EDC) or Vilsmeier reagent enhances the activation of the carboxylic acid moiety, facilitating cyclization with amidoximes.

Purification : Simple liquid-liquid extraction and filtration are commonly sufficient for purification, especially when using CDI, which avoids complex by-products.

Limitations : Some methods show longer reaction times (up to 24 h) and moderate yields when using superbase mediums or photoredox catalysis. The presence of active groups (e.g., –OH or –NH2) in substrates can interfere with cyclization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations :

- Chlorine atoms introduce steric bulk and electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or cyclization reactions.

Q & A

Q. Table 1: Substituent Effects on Enzyme Inhibition (IC₅₀)

| Substituent | IC₅₀ (µM) |

|---|---|

| 2,5-Dichlorophenyl | 0.8 |

| 3-Chlorophenyl | 3.2 |

| 4-Bromophenyl | 5.6 |

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural Verification : Reconfirm compound identity via NMR and LC-MS to rule out degradation or impurities .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile binding affinity discrepancies) .

Advanced: What computational methods predict SAR for derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution to prioritize substituents enhancing electrophilicity (e.g., nitro groups at position 3) .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., with human serum albumin) to guide synthetic modifications .

- QSAR Models : Correlate logP values with antimicrobial activity to design derivatives with balanced hydrophobicity .

Basic: What are common applications in medicinal chemistry?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

- Kinase Inhibition : Evaluate IC₅₀ values against tyrosine kinases (e.g., EGFR) via fluorescence polarization .

Advanced: How to design derivatives for enhanced metabolic stability?

Methodological Answer:

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

- CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., methyl ester hydrolysis) and block vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.